N-(2,3-dihydroxypropyl)-4-hydroxybenzamide
Overview
Description
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Antimicrobials Synthesis
Derivatives of N-hydroxybenzamide, such as 2-amino-N-hydroxybenzamide compounds, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown notable antibacterial and antifungal activities, suggesting their potential as novel antimicrobials (Mahesh et al., 2015).
Cancer Research and Histone Deacetylase Inhibition
N-hydroxybenzamide derivatives have been explored for their ability to inhibit histone deacetylases (HDACs), enzymes involved in the epigenetic regulation of gene expression. Compounds like N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have shown inhibitory activity against HDACs, with some demonstrating potent antiproliferative effects against various cancer cell lines. This points to their potential in the development of molecular therapies for cancer (Jiao et al., 2009).
Asymmetric Oxidations
Chiral N-hydroxybenzamides have been synthesized and investigated as precursors for chiral N-oxyl radicals. These radicals have been used in studies of hydrogen atom transfer processes, indicating their potential utility in asymmetric oxidation reactions, which are critical in the synthesis of chiral compounds (Capraro et al., 2014).
Molecular Structure Studies
The molecular structures of compounds like 4-hydroxybenzamide have been extensively studied using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. Such studies provide valuable insights into the geometric and electronic properties of these compounds, informing their potential applications in various fields of chemistry (Ramesh et al., 2020).
Mechanism of Action
Target of Action
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, also known as Iohexol, primarily targets the x-ray imaging process . It is used as a contrast agent in various radiographic procedures such as myelography, arthrography, nephroangiography, and arteriography .
Mode of Action
The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the x-ray imaging process . By blocking x-rays, it allows for the visualization of structures containing iodine .
Pharmacokinetics
The pharmacokinetics of this compound involve its distribution in the extracellular fluid space and excretion unchanged by the kidneys . Its low systemic toxicity is the combined result of low chemotoxicity and low osmolality .
Result of Action
The result of the compound’s action is the enhanced visualization of body structures in x-ray imaging . This is particularly useful in procedures such as myelography, where it allows for the visualization of the subarachnoid spaces of the head and spinal canal .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, switching to a contrast media based on the sharing of N-(2,3-dihydroxypropyl) carbamoyl side chain can reduce the recurrence of iodinated contrast media (ICM)-associated adverse drug reactions (ADRs) .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to iohexol , it may interact with various biomolecules. For instance, iohexol is known to interact with proteins in the blood and cells in organs
Cellular Effects
Related compounds such as iohexol are known to have effects on various types of cells and cellular processes . For example, iohexol is used in myelography, arthrography, nephroangiography, arteriography, and other radiographic procedures, indicating its influence on cell function .
Molecular Mechanism
Iohexol, a structurally similar compound, works by blocking x-rays as they pass through the body, allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine . The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays .
Properties
IUPAC Name |
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-6-9(14)5-11-10(15)7-1-3-8(13)4-2-7/h1-4,9,12-14H,5-6H2,(H,11,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWYRHWAMSXNRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.